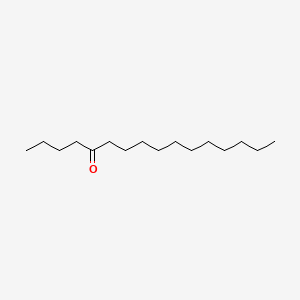

5-Hexadecanone

Description

Overview of Aliphatic Ketones in Biochemical and Environmental Sciences

Aliphatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl groups. numberanalytics.com Their structure, which lacks a hydrogen atom directly attached to the carbonyl group, makes them generally resistant to oxidation compared to aldehydes. wikipedia.org These compounds are prevalent in various biological and environmental systems.

In the realm of biochemistry , aliphatic ketones are involved in numerous metabolic pathways. numberanalytics.com For instance, they are intermediates in the metabolism of fatty acids and play a role in the citric acid cycle. numberanalytics.com Some ketones are recognized for their biological activities, including potential antimicrobial and antifungal properties. smolecule.com They can also act as signaling molecules; for example, certain ketones are found in the preen gland secretions of birds and are thought to be involved in chemical communication. oup.comoup.com The interaction of long-chain aliphatic ketones with cellular membranes and proteins is a key area of study.

From an environmental science perspective, aliphatic ketones are both naturally occurring and anthropogenic. They are emitted from biogenic sources and are also products of the atmospheric oxidation of hydrocarbons. copernicus.org Aliphatic ketones have been identified in atmospheric particulate matter, with sources including vehicle exhaust, coal combustion, wood burning, and cooking processes. copernicus.org Their solubility in water is a significant factor in their environmental fate; the conformational flexibility of the aliphatic chains in linear ketones can shield the carbonyl group, leading to poor water solubility. spectroscopyonline.comresearchgate.net The study of ketone-water interactions is crucial for understanding their behavior in aqueous environments. spectroscopyonline.comresearchgate.net

Historical Trajectories and Milestones in 5-Hexadecanone Research

Research on this compound, a long-chain aliphatic ketone with the molecular formula C16H32O, has evolved over time, driven by advancements in analytical techniques and a growing interest in the biological roles of lipids and related molecules. ontosight.ai

Early research often focused on the fundamental chemical properties and synthesis of long-chain ketones. The identification of such compounds relied on classical chemical methods, which were later superseded by more sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. ontosight.ai

A significant milestone in the study of this compound and related ketones was the discovery of their natural occurrence and biological functions. For instance, research into the subterminal oxidation of n-alkanes by microorganisms, such as the achlorophyllous alga Prototheca zopfii, identified this compound as a product. thegoodscentscompany.comkyoto-u.ac.jp This finding highlighted a biochemical pathway for the formation of such ketones in the environment. kyoto-u.ac.jp

The table below presents a timeline of key research milestones related to this compound and the broader class of aliphatic ketones.

| Year/Period | Research Milestone | Significance |

| Mid-20th Century | Development of Gas Chromatography | Enabled the separation and analysis of complex mixtures of volatile organic compounds, including ketones. |

| 1975 | Identification of subterminal oxidation of n-alkanes in Prototheca zopfii | Demonstrated a biological pathway for the production of long-chain ketones like this compound. kyoto-u.ac.jp |

| Late 20th Century | Advancements in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) | Provided powerful tools for the definitive structural elucidation of ketones. ontosight.ai |

| Early 21st Century | Studies on Aliphatic Ketones in Atmospheric Aerosols | Revealed the presence and distribution of long-chain ketones in the environment, linking them to both natural and anthropogenic sources. copernicus.org |

| 2010 | Investigation of Volatile Compounds in Bird Preen Gland Secretions | Identified 2-hexadecanone (B131148) among other ketones, suggesting a role in avian chemical communication. oup.comoup.com |

| 2023 | Research on Ketone-Water Interactions | Elucidated the factors affecting the solubility of aliphatic ketones in water, crucial for understanding their environmental behavior. spectroscopyonline.comresearchgate.net |

Contemporary Research Directions and Unaddressed Inquiries Pertaining to this compound

Current research on this compound and other long-chain aliphatic ketones is multifaceted, spanning from their potential technological applications to their detailed biochemical and environmental impacts.

One major area of contemporary research is the biological activity of these compounds. Scientists are investigating the antimicrobial, anti-inflammatory, and potential anticancer properties of various ketones. For example, 3-Hexadecanone (B95793), an isomer of this compound, has been studied for its role in the anti-inflammatory properties of essential oils. A key unaddressed question is the precise mechanism of action by which these ketones interact with cellular and molecular targets to exert their biological effects.

Furthermore, there is growing interest in the potential use of long-chain ketones in various industrial applications. For instance, some ketones are being explored as potential components of renewable fuels . concawe.eu Research is needed to fully evaluate the performance and environmental compatibility of such fuel candidates.

The table below summarizes current research areas and highlights key unanswered questions.

| Research Area | Key Findings/Directions | Unaddressed Inquiries |

| Biological Activity | - Investigation of antimicrobial and anti-inflammatory properties. - Role in insect and animal communication. smolecule.comoup.comoup.com | - What are the specific molecular targets and mechanisms of action? - What is the full spectrum of biological activities for this compound? |

| Environmental Fate and Transport | - Identification in atmospheric aerosols from various sources. copernicus.org - Study of ketone-water interactions and solubility. spectroscopyonline.comresearchgate.net | - How do the environmental degradation pathways of different hexadecanone isomers compare? - What is the global budget and cycling of this compound? |

| Industrial Applications | - Potential use as a chemical intermediate. - Exploration as a component in renewable fuels. concawe.eu | - What are the most efficient and sustainable synthesis methods for this compound? - What is the long-term stability and performance of this compound in industrial applications? |

| Astrobiology | - Aliphatic ketones have been identified in carbonaceous chondrites, suggesting their presence in the early solar system. ucl.ac.uk | - What were the formation mechanisms of these ketones in extraterrestrial environments? |

Structure

3D Structure

Propriétés

IUPAC Name |

hexadecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-3-5-7-8-9-10-11-12-13-15-16(17)14-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASJOQPNNSMIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194674 | |

| Record name | Hexadecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41903-81-5 | |

| Record name | 5-Hexadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41903-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041903815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Bioactive Mechanisms of 5 Hexadecanone

Investigations into Pharmacological and Biotechnological Potentials

The exploration of long-chain ketones has revealed a range of biological activities that could be harnessed for therapeutic and biotechnological purposes. Although direct evidence for 5-Hexadecanone is not abundant, the activities of its isomers and other related ketones form a basis for understanding its potential.

Elucidation of Antimicrobial Properties

Long-chain aliphatic ketones are recognized for their presence in essential oils of various plants and have been investigated for their antimicrobial capabilities.

Studies on 7-Hexadecanone (B1596374) have demonstrated a broad spectrum of antimicrobial activity. The table below summarizes the inhibitory action of 7-Hexadecanone against a specific pathogenic bacterium.

| Compound Name | Pathogenic Microorganism | Concentration | Inhibition Zone Diameter |

| 7-Hexadecanone | Staphylococcus aureus | 1 mg/mL | 20 mm |

| Data derived from a study on the antimicrobial efficacy of 7-Hexadecanone. |

Homologues of 3,4-epoxy-2-alkanones, which are structurally related to hexadecanones, have also been tested against various pathogenic dermal bacteria and fungi. For example, 3,4-epoxy-2-dodecanone and 3,4-epoxy-2-tridecanone were found to inhibit the growth of Trichophyton mentagrophytes. nih.gov While 3,4-epoxy-2-hexadecanone itself showed limited activity in this particular study, the activity of its shorter-chain homologues suggests that the carbon chain length is a critical factor in determining the antimicrobial spectrum. nih.gov

The antimicrobial action of long-chain aliphatic ketones is primarily attributed to their ability to disrupt microbial cell membranes. mst.edu The lipophilic nature of the long carbon chain allows these molecules to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and, ultimately, cell lysis. mst.edu The polarity of the ketone group also plays a role in the interaction with the cell surface. mst.edu The balance between the hydrophobic chain and the polar ketone functional group is crucial for the antimicrobial efficacy. mst.eduwikipedia.org It has been suggested that for related compounds, such as thiol adducts of styryl ketones, the mechanism may also involve exchange reactions with enzymes or coenzymes within the microorganisms. nih.gov

Spectrum of Activity Against Pathogenic Microorganisms

Exploration of Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are scarce, research on related compounds and general ketone bodies provides some context. For instance, 3-Hexadecanone (B95793), as a component of the essential oil from Cinnamomum verum, has been associated with significant anti-inflammatory properties, suggesting that the ketone may contribute to modulating inflammatory responses.

Furthermore, general research on ketone bodies (though not long-chain aliphatic ketones specifically) indicates they can have anti-inflammatory effects by inhibiting inflammatory pathways. mdpi.com For example, some reports suggest that bisphenol A diglycidyl ether, which has a different structure, may have anti-inflammatory activity. mst.edu Long-chain aliphatic hydroxy ketones isolated from medicinal plants have been noted for their potential to prevent inflammatory diseases. researchgate.net

Analysis of Anticancer Activities and Molecular Targets

The potential anticancer activities of this compound have not been directly investigated. However, research into long-chain aliphatic ketones and related structures offers some preliminary insights. Long-chain aliphatic hydroxy ketones from medicinal plants have been highlighted for their potential role in preventing degenerative diseases, including cancer. researchgate.net

Studies on hexadecanoic acid, a related fatty acid, have shown that it can suppress the growth of cancer cells through apoptosis and may act as a ligand for proteins like p53, a tumor suppressor. scielo.br While this is a different class of compound, it points to the potential for long-chain aliphatic molecules to interact with cancer-related molecular targets. Research into other ketones has also shown effects on cellular metabolism and signaling pathways that could be relevant for anticancer applications.

Modulatory Roles in Enzymatic Systems

Aliphatic ketones have been shown to interact with various enzymatic systems, acting as either substrates or inhibitors. While specific data for this compound is limited, information on related ketones provides a basis for its potential enzymatic interactions.

Long-chain ketones can serve as substrates for certain enzymes. For example, some soil microorganisms can produce 3-Hexadecanone through the oxidation of n-hexadecane, a process involving alcohol dehydrogenase. This indicates that 3-Hexadecanone can act as a substrate in metabolic pathways.

Conversely, aliphatic ketones can also act as inhibitors of enzymes. For instance, aliphatic ketones have been shown to cause product inhibition of ω-transaminases, enzymes used in the synthesis of chiral amines. smolecule.com In one study, a mutant ω-transaminase from Vibrio fluvialis JS17 showed reduced product inhibition by aliphatic ketones like 2-butanone (B6335102) and 2-heptanone. biorxiv.org This suggests that aliphatic ketones can bind to and modulate the activity of these enzymes.

Furthermore, a study on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, included 3-hexadecanone in a list of phytochemicals investigated for their inhibitory potential through molecular docking, although the specific binding results for this compound were not detailed in the provided information. biorxiv.org

Kinetic Studies of Enzyme Inhibition by this compound

Detailed kinetic studies elucidating the specific inhibitory effects of this compound on enzyme activity are not extensively available in current scientific literature. Enzyme inhibition is a critical mechanism by which molecules can regulate metabolic pathways. Inhibitors are generally classified based on their mechanism of action, which can be determined through kinetic studies that measure enzyme reaction rates at varying substrate and inhibitor concentrations. khanacademy.org

The main types of reversible enzyme inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this mode, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, increases. libretexts.org

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This type of inhibition reduces the Vmax but does not affect the Km. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This action reduces both the Vmax and the Km. khanacademy.org

While direct data for this compound is scarce, research on its structural isomer, 2-hexadecanone (B131148), has shown inhibitory effects on fatty acid synthetase activity. nih.gov This suggests that long-chain alkyl ketones may have the potential to act as enzyme inhibitors, although specific kinetic parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound have not been documented.

Characterization of Enzyme Activation Processes Mediated by this compound

Information regarding the characterization of enzyme activation processes specifically mediated by this compound is not present in the available scientific literature. Enzyme activation involves a molecule binding to an enzyme and increasing its activity. This can occur through various mechanisms, such as allosteric activation, where binding to a site other than the active site induces a conformational change that enhances the enzyme's catalytic capability. While some long-chain fatty acids have been reported to activate certain enzymes, similar roles have not been established for this compound. smolecule.com

Influence on Cellular Metabolism and Signaling Pathways

This compound has been identified as an intermediate in the metabolism of n-hexadecane, particularly in microorganisms. This role places it within the broader context of fatty acid metabolism.

Impact on Fatty Acid Metabolism

The involvement of this compound in fatty acid metabolic pathways is primarily documented in the context of alkane degradation.

There is no direct evidence from the reviewed literature that this compound perturbs fatty acid synthesis pathways. Fatty acid synthesis is a crucial anabolic process where acetyl-CoA is converted into long-chain fatty acids. wikipedia.org This pathway is tightly regulated by enzymes such as acetyl-CoA carboxylase and fatty acid synthase. cuni.cz

However, studies on the isomer 2-hexadecanone have demonstrated inhibition of fatty acid synthetase activity, suggesting a potential for long-chain ketones to interfere with this pathway. nih.gov Given the structural similarity, it is plausible that this compound could exert similar effects, but this remains to be experimentally verified.

This compound is a known intermediate in the subterminal oxidation pathway of n-hexadecane by certain microorganisms. This pathway represents an alternative to the more common terminal oxidation, where alkanes are oxidized at the end of their carbon chain.

In several microorganisms, including the achlorophyllous alga Prototheca zopfii and the bacterium Rhodococcus sp., n-hexadecane is metabolized via the following steps:

Oxidation: n-Hexadecane is first oxidized to a secondary alcohol, 5-hexadecanol (B3188393). nih.govnih.gov

Dehydrogenation: The 5-hexadecanol is then further oxidized to form the ketone, this compound. nih.govnih.govasm.org

The subsequent metabolic fate of this compound is part of the broader fatty acid degradation (beta-oxidation) cycle, though the precise enzymatic steps for its entry into this cycle are not fully elucidated. asm.orgbu.edu Studies on some anaerobic bacteria suggest that ketones like 2-hexadecanone may not be direct intermediates for carboxylation into fatty acids, indicating the complexity and diversity of these degradation pathways among different organisms. asm.org

| Organism | Substrate | Metabolic Pathway | Identified Intermediates |

| Prototheca sp. | n-Hexadecane | Subterminal Oxidation | 5-Hexadecanol, this compound |

| Prototheca zopfii | n-Alkanes (C11-C17) | Subterminal Oxidation | Secondary alcohols and ketones at C2, C3, C4, and C5 positions |

| Rhodococcus sp. Q15 | n-Hexadecane | Terminal and Subterminal Oxidation | 1-Hexadecanol, 2-Hexadecanol (B79914), 2-Hexadecanone |

This table summarizes findings on the microbial degradation of alkanes where hexadecanone isomers are intermediates.

Perturbation of Fatty Acid Synthesis Pathways

Effects on Broad Metabolic Fluxes

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a snapshot of cellular physiology. creative-proteomics.com This methodology often uses stable isotopes, like ¹³C, to trace the flow of atoms through metabolic networks. utah.edu

While some studies have identified this compound as a metabolic product, there is currently a lack of research that specifically quantifies the impact of this compound on broad metabolic fluxes. researchgate.net Understanding how the presence of this compound might alter the flux through central metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, or the pentose (B10789219) phosphate (B84403) pathway, would require dedicated metabolic flux analysis experiments. Such studies would be crucial for a comprehensive understanding of its physiological role.

Characterization of Cellular Signaling Cascade Modulation

The process by which a chemical or physical signal is transmitted through a cell as a series of molecular events is known as signal transduction. wikipedia.org These signaling pathways are vital for controlling numerous cellular functions, including growth, proliferation, and metabolism. wikipedia.org Research indicates that certain ketones can influence cellular metabolism and signaling pathways, presenting possibilities for therapeutic applications. ontosight.ai

While specific research on the direct modulation of cellular signaling cascades by this compound is limited, the broader class of ketones and related fatty acids have been shown to influence key pathways. For instance, palmitic acid, a saturated fatty acid, is known to induce inflammatory responses by activating the NF-κB signaling pathway through oxidative stress. researchgate.net It has also been linked to the modulation of other significant pathways involved in cellular stress and apoptosis. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including inflammation, cell differentiation, proliferation, and death. thermofisher.com This pathway consists of several distinct modules, including the ERK, JNK, and p38 kinases, which are activated by various extracellular stimuli. thermofisher.com The activation of these kinases leads to a cascade of phosphorylation events that transmit the signal from the cell surface to the nucleus, ultimately altering gene expression. nih.gov Given the established role of other lipids and ketones in modulating stress and inflammatory responses, it is plausible that this compound could interact with components of the MAPK pathway, although direct evidence is yet to be established.

The table below outlines key cellular signaling pathways that are often modulated by lipids and could be potential targets for this compound.

| Signaling Pathway | General Function | Potential for Modulation |

| Mitogen-Activated Protein Kinase (MAPK) Pathway | Regulates cell proliferation, differentiation, inflammation, and apoptosis. thermofisher.com | Lipids are known to trigger stress responses that can activate MAPK subfamilies like JNK and p38. scienceopen.com |

| Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway | Controls DNA transcription, cytokine production, and cell survival; key in inflammatory responses. nih.gov | Saturated fatty acids can activate the NF-κB pathway, leading to inflammation. researchgate.net |

Further investigation is necessary to specifically characterize the interaction and modulation of these and other cellular signaling cascades by this compound.

Potential as a Biomarker in Biological Systems

A biomarker is a characteristic that can be objectively measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention. nih.gov Volatile organic compounds (VOCs) present in exhaled breath are being extensively studied as potential non-invasive biomarkers for various diseases, including cancer and metabolic disorders. owlstonemedical.commdpi.com Ketones, as a class of organic compounds, are among the VOCs that have been identified in human breath. mdpi.com

This compound has been identified as a potential biomarker in the context of fungal infections. Some species of fungi produce a unique profile of VOCs, and the detection of specific compounds can indicate the presence of an infection. rsc.orgnih.gov For instance, certain fungal pathogens may release this compound, which could then be detected in samples like breath or the air surrounding a culture, offering a non-invasive diagnostic clue. rsc.orgmdpi.com

The compound's potential as a biomarker also extends to metabolic diseases. nordicbioscience.com Alterations in metabolic health can lead to changes in the types and concentrations of metabolites in the body. atlantichealth.org Given that ketones are products of fatty acid metabolism, fluctuations in this compound levels could potentially reflect the metabolic state of an individual. hmdb.caexplorationpub.com For example, conditions characterized by increased lipid peroxidation, a form of oxidative stress, can generate a variety of VOCs, including aldehydes and other related compounds. owlstonemedical.comarchbronconeumol.org Research into the VOC profiles of individuals with metabolic syndrome has identified shifts in various compounds, suggesting that a panel of such biomarkers could be used for diagnosis and monitoring. nih.gov

The table below summarizes the potential applications of this compound as a biomarker.

| Biological System | Associated Condition/Application | Potential Sample Source |

| Infectious Disease | Fungal Infections. rsc.orgnih.gov | Breath, Culture Headspace. nih.gov |

| Metabolic Health | Metabolic Disorders, Oxidative Stress. nordicbioscience.comarchbronconeumol.org | Breath, Blood, Urine. amegroups.org |

The validation of this compound as a reliable biomarker will require further research to establish its specificity and sensitivity for particular conditions and to develop standardized analytical methods for its detection. leicabiosystems.com

Biosynthesis and Synthetic Approaches of 5 Hexadecanone

Natural Biosynthetic Pathways and Biotransformation

The natural production of 5-hexadecanone is predominantly associated with the microbial metabolism of long-chain alkanes. Certain algae and bacteria have developed specialized enzymatic machinery to oxidize these non-functionalized hydrocarbons as a means to assimilate carbon.

Subterminal Oxidation of n-Alkanes in Algae (e.g., Prototheca species)

The achlorophyllous (non-photosynthetic) algae of the genus Prototheca are well-documented for their unique ability to metabolize n-alkanes. nih.govnih.gov Unlike the more common terminal oxidation that occurs at the end of an alkane chain, Prototheca species employ a subterminal oxidation pathway, attacking an internal carbon atom. nih.govdtic.mil Specifically, strains of Prototheca zopfii have been shown to convert n-hexadecane into this compound. nih.govnih.gov Research has further revealed that P. zopfii can oxidize a range of n-alkanes (from C11 to C17) at various subterminal positions, including the C-2, C-3, C-4, and C-5 carbons. nih.gov

This biotransformation is a two-step enzymatic process involving a secondary alcohol intermediate.

The initial and rate-limiting step in the pathway is the regioselective hydroxylation of the n-alkane. An oxygenase enzyme, likely a cytochrome P450 monooxygenase (P450), introduces a hydroxyl group at a specific internal carbon atom of the alkane chain. caltech.edunih.gov In the case of n-hexadecane metabolism by Prototheca, this hydroxylation occurs at the C-5 position to yield the secondary alcohol intermediate, 5-hexadecanol (B3188393). nih.gov This initial attack requires the activation of molecular oxygen, a hallmark of P450 enzymes which are known to catalyze the hydroxylation of unactivated C-H bonds. nih.govacs.org

| Substrate | Organism | Pathway | Intermediate Product | Final Product | Reference(s) |

| n-Hexadecane | Prototheca zopfii | Subterminal Oxidation | 5-Hexadecanol | This compound | nih.gov, nih.gov |

| n-Alkanes (C11-C17) | Prototheca zopfii | Subterminal Oxidation | Secondary Alcohols (at C2, C3, C4, C5) | Secondary Ketones (at C2, C3, C4, C5) | nih.gov |

The enzymatic nature of the biosynthetic pathway implies a high degree of stereocontrol. Although the specific stereochemistry of the 5-hexadecanol intermediate produced by Prototheca has not been explicitly detailed in the reviewed literature, the enzymes involved are known to be stereospecific. Cytochrome P450 monooxygenases can exhibit enantioselectivity in hydroxylation, and secondary alcohol dehydrogenases are well-known for their stereoselective oxidation of alcohol enantiomers and stereospecific reduction of ketones. caltech.edunih.govnih.govnih.gov For instance, SADH from Pseudomonas sp. preferentially oxidizes (-)-2-butanol, while engineered SADH from Thermoanaerobacter ethanolicus can be mutated to selectively reduce ketones to either the (S) or (R) alcohol. nih.govresearchgate.netrsc.org This suggests that the 5-hexadecanol intermediate and the subsequent oxidation are likely to be stereospecific processes, resulting in an enantiomerically enriched, if not pure, product.

Subsequent Oxidation to this compound

Microbial Conversion of Hydrocarbons

The ability to oxidize alkanes to ketones is not limited to algae. Various bacteria utilize similar pathways for hydrocarbon degradation. Soil bacteria such as Pseudomonas, Rhodococcus, and Bacillus are known to hydroxylate alkanes. caltech.edu While terminal oxidation followed by β-oxidation is the most common metabolic route, subterminal oxidation also occurs. dtic.mil For example, some methane-utilizing bacteria contain NAD-dependent dehydrogenases that oxidize secondary alcohols to methyl ketones. science.gov This capability is part of a broader metabolic strategy in the microbial world to utilize the chemical energy stored in hydrocarbons. nih.gov

| Enzyme Class | Function in Pathway | Substrate(s) | Product(s) | Reference(s) |

| Cytochrome P450 Monooxygenase | Initial Hydroxylation | n-Alkane (e.g., n-Hexadecane) | Secondary Alcohol (e.g., 5-Hexadecanol) | caltech.edu, acs.org, nih.gov |

| Secondary Alcohol Dehydrogenase (SADH) | Oxidation of Intermediate | Secondary Alcohol (e.g., 5-Hexadecanol) | Ketone (e.g., this compound) | nih.gov, researchgate.net, nih.gov |

Role in Natural Product Elaboration

Long-chain ketones like this compound are important intermediates in the biosynthesis of more complex natural products, particularly insect pheromones. nih.govnih.gov Many insect pheromones are derived from fatty acids through pathways involving desaturation, chain-shortening, and functional group modifications. frontiersin.orgchalmers.seoup.com The biosynthesis of certain ketone-containing pheromones begins with fatty acid synthesis, followed by steps such as hydroxylation and oxidation to form a ketone, which can then be further modified. nih.gov For example, the contact sex pheromone of the German cockroach (Blattella germanica) is a ketone hydrocarbon derived from fatty acid metabolism. nih.gov The presence of long-chain β-hydroxyketones has also been identified in the surface lipids of plants like cabbage (Brassica oleracea), indicating their role as structural or protective components. nih.govresearchgate.net Furthermore, some naturally occurring ketones are valued for their musk-like scents and are used in the fragrance industry. ebsco.com

Laboratory and Industrial Synthesis Methodologies

Established Oxidation Reactions for Ketone Formation

The oxidation of secondary alcohols is a fundamental and widely employed method for the synthesis of ketones, including this compound. byjus.comsavemyexams.com This process involves the conversion of a secondary alcohol, in this case, 5-hexadecanol, into the corresponding ketone.

Common oxidizing agents utilized for this transformation include:

Chromium-based reagents: Acidified potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) are effective oxidizing agents. savemyexams.comchemguide.co.uk During the reaction, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visual indication of the oxidation progress. savemyexams.comchemguide.co.uk Jones reagent (CrO₃ in H₂SO₄) and pyridinium (B92312) chlorochromate (PCC) are also frequently used. PCC is considered a milder reagent, which helps to prevent over-oxidation.

Potassium permanganate (B83412) (KMnO₄): This strong oxidizing agent, typically used in acidic or alkaline conditions, can also convert secondary alcohols to ketones. savemyexams.com The purple permanganate ion is reduced to colorless manganese(II) ions during the reaction. savemyexams.com

Other methods: Nitroxyl-radical-catalyzed oxidations, such as those using TEMPO with a co-oxidant like diisopropyl azodicarboxylate (DIAD) or ceric ammonium (B1175870) nitrate (B79036) (CAN), offer alternative routes for the aerobic oxidation of alcohols. organic-chemistry.org

The general reaction involves heating the secondary alcohol with the oxidizing agent. byjus.com Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, secondary alcohols are oxidized only to ketones. byjus.comchemguide.co.uk Further oxidation of the ketone is generally not possible without breaking carbon-carbon bonds, which requires significantly more energy. byjus.com

Table 1: Comparison of Common Oxidizing Agents for the Synthesis of Ketones from Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Potassium Dichromate (K₂Cr₂O₇) | Acidified with H₂SO₄, heat | Readily available, cost-effective | Toxic chromium waste |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution, heat | Strong oxidizing agent | Can lead to side reactions if not controlled |

| Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane | Mild conditions, high selectivity | More expensive, requires anhydrous conditions |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone/water, 0-5°C | Powerful oxidizing agent | Toxic chromium waste, acidic conditions |

Strategies Utilizing Grignard Reagents and Subsequent Oxidation

Grignard reagents provide a versatile method for constructing the carbon framework of ketones like this compound. leah4sci.comorganic-chemistry.org This approach typically involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis to yield the ketone. libretexts.orgmasterorganicchemistry.comcommonorganicchemistry.com

For the synthesis of this compound (CH₃(CH₂)₁₀CO(CH₂)₃CH₃), two primary Grignard strategies can be envisioned:

Reaction of an undecyl Grignard reagent with valeronitrile (B87234):

Undecylmagnesium bromide (CH₃(CH₂)₁₀MgBr) is reacted with valeronitrile (CH₃(CH₂)₃CN).

The nucleophilic undecyl group adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion. masterorganicchemistry.com

Subsequent hydrolysis of this intermediate yields this compound. libretexts.orgmasterorganicchemistry.com

Reaction of a butyl Grignard reagent with undecyl cyanide:

Butylmagnesium bromide (CH₃(CH₂)₃MgBr) is reacted with undecyl cyanide (CH₃(CH₂)₁₀CN).

Similar to the first strategy, the butyl group adds to the nitrile carbon.

Hydrolysis of the resulting imine anion produces this compound. ontosight.ai

Grignard reagents are typically prepared by reacting an alkyl halide with magnesium metal in an ether solvent, which stabilizes the organomagnesium compound. wikipedia.org It is crucial to carry out the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards water. wikipedia.org

An alternative, though less direct, route involves the reaction of a Grignard reagent with an appropriate aldehyde to form a secondary alcohol, which is then oxidized to the ketone. For example, undecylmagnesium bromide could react with valeraldehyde (B50692) to produce 5-hexadecanol, which is then oxidized to this compound.

Synthesis via Hydrolysis and Decarboxylation of Precursors

The acetoacetic ester synthesis is a classic method for preparing ketones, which can be adapted for this compound. wikipedia.orgchemistrysteps.com This multi-step process involves the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. wikipedia.orgchemicalnote.com

The key steps are:

Deprotonation: Ethyl acetoacetate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orgchemistrysteps.com The α-hydrogen is acidic due to its position between two carbonyl groups. chemistrysteps.com

Alkylation: The enolate acts as a nucleophile and reacts with an alkyl halide in an Sₙ2 reaction. libretexts.org To synthesize this compound, this would involve a two-step alkylation. First, with a propyl halide, and then with an undecyl halide (or vice-versa).

Hydrolysis and Decarboxylation: The resulting dialkylated acetoacetic ester is then hydrolyzed with aqueous acid, which converts the ester into a β-keto acid. chemistrysteps.comlibretexts.org Upon heating, this β-keto acid readily undergoes decarboxylation (loses CO₂) to yield the final ketone, this compound. chemistrysteps.comlibretexts.org

A similar strategy is the malonic ester synthesis, which is primarily used for preparing carboxylic acids but can be conceptually related. libretexts.orglibretexts.org The synthesis of this compound can also be achieved through the hydrolysis and decarboxylation of other suitable precursors. ontosight.ailookchem.com

Table 2: Key Steps in Acetoacetic Ester Synthesis for Ketones

| Step | Reagents | Intermediate Product | Final Product |

| Deprotonation | Sodium Ethoxide (NaOEt) | Enolate of Ethyl Acetoacetate | |

| Alkylation | Alkyl Halide (R-X) | Alkylated Acetoacetic Ester | |

| Hydrolysis | Aqueous Acid (e.g., H₃O⁺) | β-Keto Acid | |

| Decarboxylation | Heat | Ketone |

Novel Hydrocarbon Synthesis Routes Yielding Ketones

Research into novel synthetic methodologies has explored new ways to produce ketones from hydrocarbon sources. One such approach involves the catalytic conversion of biomass. For instance, studies have shown the production of various ketones, including 2-hexadecanone (B131148), from the pyrolysis of biomass like a blend of cassava and rubber seed oil using zeolite catalysts. ije-pyc.org While not directly producing this compound, this demonstrates the potential for developing catalytic routes from renewable feedstocks.

Another area of development is the direct, selective oxidation of hydrocarbons. While challenging, catalysts are being developed that can selectively oxidize a C-H bond at a specific position within a long hydrocarbon chain to form a ketone. For example, 7-hexadecanone (B1596374) has been prepared by the catalytic oxidation of 1-hexadecene. Such methods could potentially be adapted for the synthesis of this compound.

Furthermore, processes for creating hydrocarbon product streams from a carbon source and water under supercritical conditions (450-600 °C) in the presence of a catalyst are being investigated. google.com These methods aim to produce a mixture of hydrocarbons, which could potentially include ketones or precursors to ketones.

Development of Stereoselective Synthetic Procedures for this compound

Currently, there is limited specific information in the provided search results detailing the development of stereoselective synthetic procedures exclusively for this compound, as it is an achiral molecule. Stereoselective synthesis is relevant for molecules with chiral centers, aiming to produce a specific stereoisomer.

However, general principles of stereoselective synthesis can be applied to create chiral ketones. For instance, the diastereoselective hydrogenation of an enone followed by reduction of the ketone can produce a secondary alcohol with high stereoselectivity. mdpi.com This alcohol could then be oxidized to a chiral ketone. Iodolactonization is another technique used to introduce stereocenters with specific relative stereochemistry, which can be precursors to complex molecules containing ketone functionalities. williams.edu While these methods are not directly applied to the achiral this compound, they represent the types of advanced synthetic strategies that could be employed for related chiral ketones.

Advanced Analytical Methodologies for 5 Hexadecanone Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 5-Hexadecanone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete carbon and proton framework of a molecule. jchps.comlibretexts.org For this compound, both ¹H NMR and ¹³C NMR are employed to confirm its structure. slideshare.netresearchgate.net

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are deshielded and appear at a characteristic chemical shift. The remaining methylene (B1212753) and methyl protons of the long alkyl chains produce a complex series of overlapping signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a definitive signature for this compound. A key signal appears in the downfield region, typically between 205-220 ppm, which is characteristic of a ketone carbonyl carbon. libretexts.org The other carbon atoms in the butyl and undecyl chains give rise to a series of signals in the aliphatic region of the spectrum. The chemical shifts of these carbons can be predicted and compared to experimental data to confirm the position of the carbonyl group at C-5.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C5) | ~211 |

| CH₂ (C4, C6) | ~42 |

| CH₂ (other) | ~23-32 |

| CH₃ (C1, C16) | ~14 |

This table presents estimated chemical shifts. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.com The IR spectrum of this compound is characterized by specific absorption bands that confirm its identity as a ketone.

A prominent and strong absorption peak is observed in the region of 1700–1750 cm⁻¹, which is indicative of the C=O stretching vibration of a ketone functional group. libretexts.org Specifically for aliphatic ketones like this compound, this peak is typically found around 1715 cm⁻¹. pg.edu.pl Additionally, the spectrum will display strong C-H stretching vibrations in the 2850-3000 cm⁻¹ range, which are characteristic of the alkane chains. core.ac.uk The absence of broad absorption bands in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, distinguishing it from its corresponding alcohol, 5-hexadecanol (B3188393). core.ac.uk

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |

|---|---|---|---|

| C=O (Ketone) | 1700-1750 | Strong | Stretch |

| C-H (Alkane) | 2850-3000 | Strong | Stretch |

This table provides typical ranges for the specified functional groups. uc.edu

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. msu.edulcms.cz For this compound, which has a molecular formula of C₁₆H₃₂O, the molecular weight is 240.43 g/mol .

Upon ionization in the mass spectrometer, this compound forms a molecular ion (M⁺) with an m/z of 240. This molecular ion is unstable and undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The fragmentation pattern is predictable and provides structural information. A common fragmentation pathway for ketones is α-cleavage, where the bond adjacent to the carbonyl group breaks. For this compound, this can result in the loss of a butyl radical (C₄H₉•) or an undecyl radical (C₁₁H₂₃•), leading to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the position of the carbonyl group. libretexts.orgsavemyexams.com

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. measurlabs.com It is particularly well-suited for the analysis of volatile compounds like this compound. mdpi.commdpi.com In GC-MS analysis, the sample is vaporized and separated based on the compound's boiling point and polarity on a chromatographic column. wu.ac.th The separated components then enter the mass spectrometer, where they are identified based on their mass spectra. sciopen.com This method allows for both the qualitative identification and quantitative measurement of this compound, even in complex biological or environmental samples.

High-performance liquid chromatography (HPLC) is another versatile separation technique. While this compound can be analyzed directly by HPLC, its detection can be enhanced through chemical derivatization. tandfonline.comtandfonline.com Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method. researchgate.net For ketones like this compound, derivatizing agents can be used to introduce a chromophore or fluorophore into the molecule, which significantly improves its detectability by UV or fluorescence detectors in HPLC. tandfonline.comresearchgate.netnih.gov This approach is particularly useful for analyzing low concentrations of this compound in complex samples where direct detection might be challenging. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Trace Detection

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile organic compounds like this compound. mdpi.com This technique is particularly valuable due to its solvent-free nature, simplicity, and high sensitivity for trace-level detection. mdpi.comnih.gov

The methodology involves exposing a fused-silica fiber coated with a stationary phase, such as polydimethylsiloxane (B3030410) (PDMS), to the headspace (the gas phase above the sample) of a sample containing the analyte. nih.gov Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an optimized extraction time, the fiber is retracted and introduced into the hot injection port of a gas chromatograph. The high temperature desorbs the trapped analytes onto the GC column for separation. The separated compounds then enter the mass spectrometer, which provides mass spectra for identification. rsc.org

HS-SPME-GC-MS has proven to be a rapid, eco-friendly, and highly sensitive method for both qualitative and quantitative analysis of volatile compounds in various matrices. rsc.org Its ability to pre-concentrate analytes from the headspace without solvent interference makes it ideal for detecting trace amounts of compounds like this compound in complex samples such as biological tissues or environmental extracts. mdpi.com Studies on volatile skin emissions have successfully used HS-SPME GC-MS to identify numerous compounds, including ketones, demonstrating its effectiveness in this regard. mdpi.com

Table 1: Key Parameters in HS-SPME-GC-MS Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Fiber Coating | The stationary phase on the SPME fiber (e.g., 100 μm PDMS). | The choice of coating affects the extraction efficiency of semi-volatile ketones. PDMS is a common choice for general volatile analysis. nih.gov |

| Extraction Time & Temp. | Duration and temperature at which the fiber is exposed to the sample headspace. | These must be optimized to ensure equilibrium is reached for quantitative accuracy without causing thermal degradation of the sample or analyte. |

| Desorption Time & Temp. | Duration and temperature used to transfer the analyte from the fiber to the GC injector. | Must be sufficient for complete transfer of the semi-volatile this compound to ensure high sensitivity and sharp chromatographic peaks. |

| GC Column | The type of capillary column used for separation (e.g., HP-5MS). | A non-polar or medium-polarity column is typically used for separating long-chain ketones based on their boiling points. nih.gov |

| MS Detection | Mass spectrometer operation mode (e.g., full scan, selected ion monitoring). | Provides mass spectra for definitive identification and can be set to selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative studies. |

Chemical Ionization-Ion Trap Mass Spectrometry (CI-ITMS) for Enhanced Characterization

For enhanced structural characterization of this compound, Chemical Ionization-Ion Trap Mass Spectrometry (CI-ITMS) offers significant advantages over standard electron impact (EI) ionization. Chemical ionization is a "soft" ionization technique that typically produces a prominent protonated molecule, [M+H]+, with minimal fragmentation. nih.govoregonstate.edu This is particularly useful for aliphatic ketones, where EI can cause extensive fragmentation, sometimes making the molecular ion difficult to identify. oregonstate.edu

The ion trap mass spectrometer (ITMS) complements CI by allowing for the storage and manipulation of ions. nih.gov This capability is crucial for performing tandem mass spectrometry (MS/MS or MSn) experiments. In an MS/MS experiment, the [M+H]+ ion of this compound can be isolated in the trap, subjected to collision-induced dissociation (CID), and the resulting fragment ions are then mass-analyzed. This controlled fragmentation provides detailed structural information that can be used to confirm the identity of the ketone and distinguish it from isomers. nih.govresearchgate.net

The combination of a soft ionization technique with the MS/MS capabilities of an ion trap is a powerful tool for several reasons:

Molecular Weight Confirmation: CI provides a clear indication of the molecular weight via the [M+H]+ ion.

Isomer Differentiation: The characteristic fragmentation patterns generated during MS/MS can help distinguish between structural isomers, which might produce similar or identical spectra under hard ionization conditions. nih.gov

Reduced Complexity: The initial soft ionization results in a simpler mass spectrum, making it easier to select the precursor ion of interest for subsequent MS/MS analysis, even in a complex mixture. nih.gov

Research has demonstrated that coupling ionization sources to an ITMS is appealing for its ability to perform MS/MS and potentially distinguish between isomers and other isobars. nih.govresearchgate.net

Gas Chromatography-Atomic Emission Detection (GC-AED) for Elemental Specificity

Gas Chromatography-Atomic Emission Detection (GC-AED) is a powerful technique that provides elemental specificity, a feature highly valuable in the analysis of this compound (C₁₆H₃₂O). After compounds are separated by the gas chromatograph, they are introduced into a high-energy microwave-induced helium plasma. jas.de This plasma atomizes the eluting molecules, and the resulting atoms are excited to higher energy states. As they relax, they emit light at characteristic wavelengths for each element. A photodiode array detector then measures these atomic emission lines simultaneously. jas.deresearchgate.net

For this compound, GC-AED can simultaneously monitor the emission lines for carbon, hydrogen, and oxygen. This provides several key advantages:

Empirical Formula Determination: By comparing the response factors of different elements relative to carbon, the elemental composition and empirical formula of an unknown compound can be determined. nih.gov

Selective Detection: The detector can be set to monitor only the oxygen channel (e.g., at 777 nm), allowing for the selective detection of oxygenated compounds like ketones in a complex hydrocarbon matrix. nih.gov This significantly reduces background interference and improves detection selectivity.

Confirmation of Identity: It provides orthogonal information to mass spectrometry. While MS gives information about molecular mass and fragmentation, AED confirms the elemental composition, strengthening the confidence in compound identification.

Studies have shown that AED is a convenient method for the selective detection of oxygen-containing compounds. researchgate.netcapes.gov.br The response for oxygen is generally independent of the compound's structure, which simplifies calibration and quantification of total elemental content. capes.gov.br

Table 2: Common Emission Wavelengths in GC-AED for this compound Analysis

| Element | Wavelength (nm) | Analytical Utility |

| Carbon | 193 or 496 | Serves as a reference channel and confirms the organic nature of the analyte. researchgate.netnih.gov |

| Hydrogen | 486 | Used in conjunction with carbon to determine the C:H ratio. nih.gov |

| Oxygen | 171 or 777 | Provides selective detection of oxygenated compounds, confirming the presence of the carbonyl group in this compound. researchgate.netnih.gov |

Quantitative Analysis and Optimization of Detection Limits

Quantitative analysis of this compound involves establishing a relationship between the instrument signal and the concentration of the analyte. This is typically achieved by creating a calibration curve using standards of known concentrations. The limits of detection (LOD) and quantification (LOQ) are critical metrics that define the sensitivity of the analytical method. The LOD is often defined as the concentration that produces a signal-to-noise ratio (S/N) of 3, while the LOQ corresponds to an S/N of 10. irb.hr

For carbonyl compounds like this compound, derivatization is a common strategy to enhance detection sensitivity, particularly in liquid chromatography. tandfonline.comtandfonline.com By reacting the carbonyl group with a derivatizing agent, a chromophore or fluorophore can be attached to the molecule, significantly improving its response in UV-Vis or fluorescence detectors.

Research using derivatization followed by High-Performance Liquid Chromatography (HPLC) has established detection limits for carbonyl functional groups. These studies provide a strong benchmark for the sensitivity achievable for this class of compounds.

Table 3: Reported Detection Limits for Carbonyl Functional Group Analysis

| Analytical Method | Derivatization | Detection Limit (DL) | Linearity | Reference |

| Derivatization-Spectrophotometry | Yes | ~0.01 µmoles | Not specified | researchgate.net |

| HPLC-UV/Vis | Yes | ~0.003 nmoles | Linear over 2-3 orders of magnitude | tandfonline.comtandfonline.com |

These values highlight the exceptional sensitivity that can be achieved. A detection limit of 0.003 nmoles corresponds to a mass of approximately 0.72 nanograms for this compound (Molar Mass: 240.45 g/mol ), demonstrating the power of modern analytical techniques to quantify trace amounts of this compound. The linearity of these methods over several orders of magnitude ensures that they are suitable for analyzing samples with a wide range of concentrations. tandfonline.comtandfonline.com

Metabolic Fate and Biotransformation of 5 Hexadecanone in Biological Systems

In Vivo Metabolic Pathways

In vivo, the metabolism of xenobiotic ketones like 5-hexadecanone is handled by enzymatic systems that typically process endogenous lipids and fatty acids. The transformation pathways include oxidation, reduction, and integration into fatty acid metabolism.

While direct metabolic studies on this compound are scarce, the fate of long-chain ketones is generally understood to involve their conversion into molecules that can enter the fatty acid pool. The breakdown of a large aliphatic ketone can yield fatty acids and smaller carbon units. For instance, oxidative cleavage of the carbon chain can produce a shorter-chain fatty acid and another fragment, both of which can be further metabolized. Once converted to fatty acyl-CoA, these molecules can undergo β-oxidation in the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle for energy production. medbullets.comwikipedia.org In humans, the liver and adipose tissue are primary sites for fatty acid synthesis and degradation from precursors. wikipedia.org The initial conversion of carbohydrates to pyruvate, and then to acetyl-CoA within the mitochondrion, is a key step that provides the building blocks for fatty acids. wikipedia.org The degradation products of this compound would likely enter these established pathways.

In mammalian systems, the oxidative degradation of ketones is a recognized metabolic process. While ketones are generally more resistant to oxidation than alcohols, enzymatic systems can facilitate their breakdown. wou.edu The biological oxidation of methyl ketones, which are structurally related to this compound, can occur via the oxidation of the terminal methyl group. researchgate.net Another potential mechanism is oxidation at the α-carbon position relative to the carbonyl group. This process, often catalyzed by cytochrome P450 enzymes, can lead to the formation of α-hydroxyketones or diketones, which are more readily cleaved. The resulting products, such as carboxylic acids and shorter-chain ketones, can then be funneled into fatty acid or glucose metabolism. nih.gov The general pathway for the breakdown of fatty acids is β-oxidation, which occurs in various cell types, including hepatocytes and myocytes. medbullets.com

A common biotransformation pathway for ketones is their reduction to the corresponding secondary alcohol. wou.edu In the case of this compound, this reversible reaction would yield 5-hexadecanol (B3188393). This process is typically catalyzed by alcohol dehydrogenases (ADHs) and other related oxidoreductases that use NADH or NADPH as cofactors. researchgate.net Research on the achlorophyllous alga Prototheca sp. has identified both this compound and 5-hexadecanol as derivatives from the metabolism of n-hexadecane. kyoto-u.ac.jpnih.gov This indicates a direct metabolic link between the alcohol and the ketone, where n-hexadecane is first converted to 5-hexadecanol and subsequently oxidized to this compound. nih.govnih.gov The reverse reaction, the reduction of the ketone to the secondary alcohol, is a plausible pathway in many biological systems.

Oxidative Degradation Mechanisms in Mammalian Systems

Microbial Degradation and Bioremediation Potential

Microorganisms possess diverse metabolic capabilities for breaking down aliphatic ketones, both in the presence and absence of oxygen. These capabilities are of significant interest for bioremediation of hydrocarbon-contaminated environments.

Under aerobic conditions, microbes utilize oxygen-dependent enzymes to degrade aliphatic ketones. Studies on close analogs of this compound provide insight into these pathways. The psychrotrophic bacterium Rhodococcus sp. strain Q15 has been shown to degrade n-hexadecane by employing both terminal and subterminal oxidation pathways. asm.org This process results in the formation of metabolic intermediates including secondary alcohols and ketones, such as 2-hexadecanol (B79914) and 2-dodecanone. asm.org The ability of Rhodococcus and similar bacteria to attack long-chain alkanes at subterminal positions suggests a mechanism for the formation and subsequent degradation of ketones like this compound. asm.orgajol.info

| Substrate | Organism | Key Metabolic Pathway | Detected Intermediates | Significance |

|---|---|---|---|---|

| n-Hexadecane | Rhodococcus sp. strain Q15 | Terminal and Subterminal Oxidation | 1-Hexadecanol, 2-Hexadecanol, 2-Dodecanone | Demonstrates microbial pathways for producing and degrading long-chain secondary alcohols and ketones from alkanes. |

In anoxic environments, certain microbial communities can degrade ketones using alternative electron acceptors, such as sulfate (B86663). nih.gov A microbial enrichment culture sourced from marine sediment has demonstrated the ability to grow on hexadecan-2-one, a structural isomer of this compound, under sulfate-reducing conditions. nih.gov In these cultures, the degradation of the ketone was directly coupled to the production of sulfide (B99878). nih.gov The study found that approximately 80% of the hexadecan-2-one was degraded over one month in a complete artificial seawater medium containing sulfate, whereas only 10% was degraded in a sulfate-depleted medium. nih.gov This indicates that sulfate reduction is the primary terminal electron-accepting process for the anaerobic oxidation of the ketone. nih.govdss.go.th The proposed mechanism for the breakdown of hexadecan-2-one involves an initial carboxylation step. asm.org

| Substrate | Conditions | Electron Acceptor | Observed Degradation | Key Findings |

|---|---|---|---|---|

| Hexadecan-2-one | Anoxic, Marine Sediment Culture | Sulfate (SO₄²⁻) | ~60% degradation in 20 days, linked to sulfide production. | Demonstrates the potential for anaerobic biodegradation of long-chain ketones coupled to sulfate reduction. |

Investigation of Carboxylation Reactions in Microbial Degradation

A key mechanism in the anaerobic degradation of long-chain ketones similar to this compound is carboxylation. nih.gov Research on the microbial metabolism of hexadecan-2-one, a structural isomer, by enrichment cultures from marine sediment has demonstrated that its oxidation involves carboxylation reactions under sulfate-reducing conditions. nih.gov This process adds a carboxyl group to the molecule, a critical step for further breakdown in the absence of oxygen. In the case of hexadecan-2-one, this leads to the formation of metabolites like 2-(1-hydroxyethyl)pentadecanoic acid. nih.gov This carboxylation mechanism is analogous to the anaerobic oxidation pathway described for simpler ketones like acetone. nih.gov Such reactions are a crucial strategy for activating the chemically stable ketone molecule for subsequent steps in the metabolic pathway, ultimately leading to its complete oxidation to carbon dioxide. nih.gov

Identification and Characterization of Microorganisms Capable of this compound Biotransformation

Several microorganisms have been identified that are capable of degrading n-hexadecane, the parent alkane from which this compound is formed through subterminal oxidation. researchgate.net These microorganisms are considered potential degraders of this compound as well. A unique subterminal oxidation pathway has been observed in algae of the genus Prototheca, which converts n-hexadecane into 5-hexadecanol and subsequently to this compound. researchgate.net

Bacterial species isolated from contaminated soils have also shown significant capabilities in degrading hexadecane and are thus relevant to the biotransformation of its ketone derivatives.

Table 1: Microorganisms Involved in the Degradation of Hexadecane and its Derivatives

| Genus/Species | Type | Environment/Source | Relevant Metabolic Capability | Reference |

| Prototheca sp. | Alga | Not specified | Converts n-hexadecane to 5-hexadecanol and then to this compound. | researchgate.net |

| Pseudomonas putida | Bacterium | Contaminated Soils | Degrades hexadecane, the precursor to this compound. | ajol.info |

| Rhodococcus erythropolis | Bacterium | Contaminated Soils | Degrades hexadecane. | ajol.info |

| Bacillus thermoleovorans | Bacterium | Contaminated Soils | Degrades hexadecane. | ajol.info |

| Enrichment Culture | Mixed Bacteria | Marine Sediment | Degrades hexadecan-2-one via carboxylation under sulfate-reducing conditions. | nih.gov |

Enzymology of this compound Metabolism

The metabolic breakdown of this compound is contingent on a series of specific enzymatic activities. The initial formation of this compound from its parent alkane, n-hexadecane, is itself an enzymatic process. In organisms like Prototheca, this occurs via a subterminal oxidation pathway. researchgate.net This pathway involves two key enzyme types:

Hydroxylase (e.g., Alkane Hydroxylase): This enzyme initiates the oxidation of n-hexadecane by introducing a hydroxyl group at a non-terminal carbon atom, in this case, the fifth carbon, to produce 5-hexadecanol. researchgate.net

Alcohol Dehydrogenase: This enzyme then oxidizes the secondary alcohol (5-hexadecanol) to the corresponding ketone, this compound. researchgate.net

Once formed, the subsequent degradation of this compound, particularly under anaerobic conditions, involves other classes of enzymes.

Carboxylase: As identified in the metabolism of the isomeric hexadecan-2-one, a carboxylase enzyme is responsible for adding a carbon dioxide molecule to the ketone. nih.gov This is a critical activation step in the anaerobic pathway. nih.gov

Table 2: Key Enzymes in this compound Metabolism

| Enzyme Class | Function | Metabolic Stage | Reference |

| Hydroxylase | Introduces a hydroxyl group onto the alkane chain (n-hexadecane). | Formation of 5-Hexadecanol (precursor) | researchgate.net |

| Alcohol Dehydrogenase | Oxidizes the secondary alcohol (5-hexadecanol) to a ketone (this compound). | Formation of this compound | researchgate.net |

| Carboxylase | Adds a carboxyl group to the ketone, activating it for further degradation. | Anaerobic degradation of the ketone | nih.gov |

Environmental Occurrence, Fate, and Ecotoxicological Considerations

Natural Occurrence and Environmental Distribution

5-Hexadecanone, also known as palmitone, is a naturally occurring long-chain aliphatic ketone. Its presence has been identified across various environmental matrices, including in microorganisms, plants, and animal secretions.

This compound has been detected in certain types of algae and microorganisms. For instance, the achlorophyllous alga Prototheca zopfii has been shown to produce this compound from n-hexadecane through subterminal oxidation. kyoto-u.ac.jp In one study, Prototheca zopfii strain NBRC10603 exhibited the highest production of this compound, reaching 238.3 mg/L in the cultural broth. kyoto-u.ac.jp Other strains, however, produced higher amounts of 5-hexadecanol (B3188393), the corresponding secondary alcohol. kyoto-u.ac.jp

Cyanobacteria, also known as blue-green algae, are recognized as significant producers of a wide array of volatile organic compounds, although the specific production of this compound is not as extensively documented as other compounds like geosmin. who.int These microorganisms are naturally present in fresh, marine, and brackish waters and can form dense blooms under favorable conditions, such as high nutrient levels of phosphorus and nitrogen. who.intriwa-rijn.org The metabolic byproducts of these blooms contribute to the complex mixture of organic compounds in aquatic environments. While many studies focus on the toxins produced by cyanobacteria, such as microcystins, their role in the production of other volatile compounds is an area of ongoing research. nih.govpublichealthontario.ca

The table below summarizes the occurrence of this compound in specific microorganisms.

| Microorganism | Compound Detected | Finding |

| Prototheca zopfii NBRC10603 | This compound | Produced 238.3 mg/L from n-hexadecane. kyoto-u.ac.jp |

| Prototheca spp. | 5-Hexadecanol | Some strains produced higher levels of the alcohol form. kyoto-u.ac.jp |

This compound is a component of the volatile organic compounds (VOCs) found in the essential oils of various plants. scielo.org.mxresearcherslinks.com These compounds are secondary metabolites that play roles in plant defense, attracting pollinators, and communication. scielo.org.mx

For example, 2-Hexadecanone (B131148), an isomer of this compound, has been identified in the essential oil of Cassia fistula flowers at a concentration of 17.0%. scirp.org It has also been detected in the volatile extracts of Nasturtium officinale (0.50%). aimspress.comaimspress.com Studies on different varieties of Brassica napus L. (rapeseed) have also reported the presence of 2-Hexadecanone in their volatile profiles. gcirc.org The composition of these volatile blends, including ketones like hexadecanone, can vary significantly between different plant species and even between different varieties of the same species. gcirc.org

The following table details the detection of hexadecanone isomers in various plants.

| Plant Species | Isomer Detected | Relative Percentage (%) |

| Cassia fistula (flower) | 2-Hexadecanone | 17.0% scirp.org |

| Nasturtium officinale | 2-Hexadecanone | 0.50% aimspress.comaimspress.com |

| Brassica napus L. | 2-Hexadecanone | 0.46% (in 'Tapidor' variety) gcirc.org |

This compound has been identified as a volatile compound in the preen gland oil of birds. The uropygial gland, or preen gland, is a specialized sebaceous gland found in most birds, located at the base of the tail. scielo.brbou.org.ukwikipedia.org The oil it secretes is spread over the feathers during preening and serves various functions, including feather maintenance, waterproofing, and chemical signaling. scielo.brresearchgate.netnih.gov

The table below shows bird species in which hexadecanone has been identified in preen oil.

| Animal Species | Secretion Source | Compound Identified |

| Dark-eyed Junco (Junco hyemalis) | Preen Gland Oil | 2-Hexadecanone researchgate.netoup.com |

Detection as Volatile Constituents in Plant Essential Oils

Environmental Transformation and Degradation Pathways

Once released into the environment, this compound is subject to various transformation and degradation processes, which can be broadly categorized as abiotic (non-biological) and biotic (biologically mediated).

Abiotic transformation processes are chemical and physical reactions that occur without the involvement of living organisms. For long-chain ketones like this compound, these processes include photolysis, hydrolysis, and oxidation.

Photolysis : This process involves the breakdown of a chemical compound by light energy. Ketones can undergo photolysis, particularly through a reaction known as the Norrish Type I or α-cleavage, where the bond between the carbonyl group and an adjacent carbon atom is broken. libretexts.org Another pathway is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction. libretexts.org The efficiency of photolysis depends on the compound's ability to absorb UV radiation and the quantum yield of the reaction. copernicus.org For ketones dissolved in water, photosensitized oxidation can also occur, where other compounds in the water absorb solar light and initiate the oxidation of the ketone. nih.gov The atmospheric lifetime of some fluorinated ketones with respect to photolysis has been estimated to be between 4 and 14 days, suggesting that photolysis can be a significant environmental fate for these types of compounds. researchgate.netscholaris.ca

Hydrolysis : This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While hydrolysis can be an important degradation pathway for some classes of organic compounds, long-chain aliphatic ketones like this compound are generally resistant to hydrolysis under typical environmental pH conditions due to the stability of the carbon-carbon bonds and the ketone functional group. researchgate.netscholaris.ca

Oxidation : In the atmosphere, organic compounds can be oxidized by reactive species such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). copernicus.org In aquatic environments, oxidation can be initiated by photochemically produced reactive oxygen species. serdp-estcp.milnavy.mil These abiotic degradation processes can transform contaminants into different, often smaller, molecules. navy.milclu-in.org

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the degradation of aliphatic ketones in the environment.

Soil and Water : In soil and aquatic environments, microorganisms can utilize long-chain alkanes and ketones as a source of carbon and energy. The degradation of n-hexadecane, the parent alkane of hexadecanone, has been extensively studied. Bacteria such as Pseudomonas aeruginosa, Rhodococcus sp., and Ochrobactrum intermedium have been shown to efficiently degrade n-hexadecane. nih.govajol.info The initial step in the aerobic degradation of alkanes often involves oxidation by an alkane hydroxylase to form an alcohol, which is then further oxidized to an aldehyde and a fatty acid. Ketones can be formed as intermediates in this process or through the subterminal oxidation of alkanes. kyoto-u.ac.jp

Anaerobic Degradation : Under anoxic (oxygen-deficient) conditions, such as those found in some sediments and groundwater, ketones can also be degraded. Studies have shown that enrichment cultures of sulfate-reducing bacteria can completely oxidize hexadecan-2-one. nih.gov This demonstrates that even in the absence of oxygen, microbial communities are capable of breaking down long-chain ketones. The process of in situ biogeochemical transformation (ISBGT) involves the abiotic transformation of contaminants by reactive minerals, such as iron sulfides, that are produced by microbial activity. frtr.govenviro.wiki

The table below lists microorganisms known to be involved in the degradation of related long-chain hydrocarbons and ketones.

| Environmental Compartment | Degradation Process | Involved Microorganisms/Pathways |

| Soil/Water (Aerobic) | Biodegradation of n-hexadecane | Pseudomonas aeruginosa, Rhodococcus sp., Ochrobactrum intermedium nih.govajol.info |

| Water/Sediment (Anaerobic) | Biodegradation of hexadecan-2-one | Sulfate-reducing bacteria nih.gov |

| Soil/Groundwater | Biogeochemical Transformation | Iron- and sulfate-reducing bacteria producing reactive minerals. frtr.govenviro.wiki |

Determination of Environmental Persistence and Half-Life